molecular formula C20H40N2O B14716741 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol CAS No. 21631-87-8

4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol

Cat. No.: B14716741
CAS No.: 21631-87-8
M. Wt: 324.5 g/mol
InChI Key: YHBKGPLIVWDELL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a long-chain alkylamine with glyoxal and ammonia or an ammonium salt under controlled conditions . The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently reduced to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to integrate into lipid membranes, affecting membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol is unique due to its specific structure, which includes a long pentadecyl chain and an ethanol group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

21631-87-8

Molecular Formula

C20H40N2O

Molecular Weight

324.5 g/mol

IUPAC Name

2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-21-16-17-22(20)18-19-23/h23H,2-19H2,1H3

InChI Key

YHBKGPLIVWDELL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=NCCN1CCO

Origin of Product

United States

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